2-({2-[(4-Nitrophenyl)amino]-2-oxoethyl}sulfanyl)benzoic acid
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Overview
Description
2-{[2-(4-NITROANILINO)-2-OXOETHYL]SULFANYL}BENZOIC ACID is a complex organic compound with a molecular formula of C15H12N2O5S It is characterized by the presence of a nitroaniline group, a benzoic acid moiety, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[2-(4-NITROANILINO)-2-OXOETHYL]SULFANYL}BENZOIC ACID typically involves multi-step organic reactions. One common method starts with the reaction of 4-nitroaniline with ethyl chloroacetate to form an intermediate, which is then subjected to further reactions involving thiol compounds and benzoic acid derivatives under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation.
Major Products:
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-{[2-(4-NITROANILINO)-2-OXOETHYL]SULFANYL}BENZOIC ACID has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[2-(4-NITROANILINO)-2-OXOETHYL]SULFANYL}BENZOIC ACID involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The thioether linkage may also play a role in modulating the compound’s reactivity and binding affinity to target proteins .
Comparison with Similar Compounds
2-(2-Amino-4-nitroanilino)ethanol: Similar structure but with an ethanol group instead of a benzoic acid moiety.
Nitroaniline Derivatives: Compounds with similar nitroaniline groups but different substituents on the aromatic ring.
Uniqueness: 2-{[2-(4-NITROANILINO)-2-OXOETHYL]SULFANYL}BENZOIC ACID is unique due to its combination of a nitroaniline group, a thioether linkage, and a benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H12N2O5S |
---|---|
Molecular Weight |
332.3 g/mol |
IUPAC Name |
2-[2-(4-nitroanilino)-2-oxoethyl]sulfanylbenzoic acid |
InChI |
InChI=1S/C15H12N2O5S/c18-14(16-10-5-7-11(8-6-10)17(21)22)9-23-13-4-2-1-3-12(13)15(19)20/h1-8H,9H2,(H,16,18)(H,19,20) |
InChI Key |
VTQBTSKOFRPKSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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